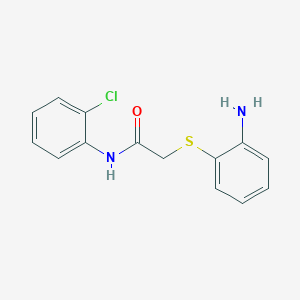

2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide

描述

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[(2-aminophenyl)sulfanyl]-N-(2-chlorophenyl)acetamide . This naming convention follows International Union of Pure and Applied Chemistry guidelines for organic compounds containing both sulfanyl and acetamide functional groups. The structural representation can be expressed through multiple chemical notation systems, with the compound displaying the molecular connectivity pattern shown in the Simplified Molecular Input Line Entry System notation: c1ccc(c(c1)N)SCC(=O)Nc2ccccc2Cl.

The International Chemical Identifier representation provides comprehensive structural information: InChI=1S/C14H13ClN2OS/c15-10-5-1-3-7-12(10)17-14(18)9-19-13-8-4-2-6-11(13)16/h1-8H,9,16H2,(H,17,18). The corresponding International Chemical Identifier Key is XLWHGWZWZUUUBM-UHFFFAOYSA-N, which serves as a unique identifier for database searches and chemical registry purposes.

| Structural Parameter | Value |

|---|---|

| International Chemical Identifier | InChI=1S/C14H13ClN2OS/c15-10-5-1-3-7-12(10)17-14(18)9-19-13-8-4-2-6-11(13)16/h1-8H,9,16H2,(H,17,18) |

| International Chemical Identifier Key | XLWHGWZWZUUUBM-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | c1ccc(c(c1)N)SCC(=O)Nc2ccccc2Cl |

| Canonical Simplified Molecular Input Line Entry System | O=C(Nc1ccccc1Cl)CSc1ccccc1N |

Alternative Nomenclature and Common Synonyms

The compound is documented under several alternative nomenclature systems and synonyms across chemical databases and literature sources. The most frequently encountered alternative name is This compound , which represents a more descriptive systematic naming approach that explicitly identifies the functional group positions.

Another commonly used synonym is Acetamide, 2-[(2-aminophenyl)thio]-N-(2-chlorophenyl)- , which follows the Chemical Abstracts Service indexing nomenclature convention. This naming system places the base functional group first, followed by the substitution pattern description. The alternative nomenclature 2-((2-Aminophenyl)thio)-N-(2-chlorophenyl)acetamide is also documented in chemical supplier databases, representing a simplified version of the thio-linkage description.

| Alternative Name | Source Type | Chemical Database Reference |

|---|---|---|

| This compound | Primary nomenclature | Multiple commercial sources |

| Acetamide, 2-[(2-aminophenyl)thio]-N-(2-chlorophenyl)- | Chemical Abstracts Service indexing | Chemical supplier databases |

| 2-((2-Aminophenyl)thio)-N-(2-chlorophenyl)acetamide | Simplified thio nomenclature | Commercial chemical vendors |

Molecular Formula and Weight Validation

The molecular formula for this compound is C14H13ClN2OS . This formula indicates the presence of fourteen carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom. The structural composition reflects the acetamide backbone with the characteristic sulfanyl bridge connecting the two substituted phenyl rings.

Multiple sources confirm the molecular weight as 292.78 grams per mole , with some databases reporting slight variations such as 292.7800 grams per mole or rounded values of 293 grams per mole. These minor variations typically result from different calculation methods or rounding conventions used by various chemical databases and suppliers.

The compound's Chemical Abstracts Service registry number is 436094-41-6 , providing a unique identifier for regulatory and research purposes. The Molecular Data Library number MFCD02152542 serves as an additional database reference for structural and property information.

| Molecular Parameter | Validated Value | Source Consensus |

|---|---|---|

| Molecular Formula | C14H13ClN2OS | Universal agreement across sources |

| Molecular Weight | 292.78 g/mol | Primary reported value |

| Chemical Abstracts Service Number | 436094-41-6 | Consistent across all sources |

| Molecular Data Library Number | MFCD02152542 | Commercial database standard |

属性

IUPAC Name |

2-(2-aminophenyl)sulfanyl-N-(2-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS/c15-10-5-1-3-7-12(10)17-14(18)9-19-13-8-4-2-6-11(13)16/h1-8H,9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWHGWZWZUUUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCC(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360710 | |

| Record name | 2-[(2-Aminophenyl)sulfanyl]-N-(2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436094-41-6 | |

| Record name | 2-[(2-Aminophenyl)sulfanyl]-N-(2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide typically involves the following steps:

Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 2-aminothiophenol with an appropriate halogenated acetamide derivative under basic conditions to form the sulfanyl intermediate.

Coupling Reaction: The intermediate is then coupled with 2-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions

2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Overview

2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and materials science. Its unique molecular structure, which includes an amino group, a sulfanyl group, and a chloro-substituted phenyl group, contributes to its diverse applications. This article explores its synthesis, biological activities, and potential therapeutic uses.

Biological Activities

Research indicates that compounds like this compound exhibit potential biological activities that could be harnessed for therapeutic purposes. Its mechanism of action may involve interactions with biological targets where the amino group facilitates hydrogen bonding with biomolecules while the phenylsulfanyl group engages with hydrophobic regions within proteins or enzymes .

Therapeutic Potential

- Antiviral Activity : Compounds related to this structure have been explored for their ability to inhibit viral replication, particularly against herpes viruses such as human cytomegalovirus and herpes simplex virus . The compound's structural features may provide a basis for developing less toxic antiviral drugs that are orally bioavailable.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as inosine monophosphate dehydrogenase (IMPDH), which plays a role in viral replication . This suggests that this compound could be investigated further for its enzyme inhibitory properties.

- Antimicrobial Properties : The compound’s potential antimicrobial activity is also noteworthy, as some derivatives have demonstrated significant inhibition against various microorganisms .

Case Studies and Research Findings

Several studies have documented the applications of compounds similar to this compound:

- Study on Antiviral Efficacy : A study highlighted the effectiveness of phenyl thioureas in treating diseases mediated by herpes viruses. The results indicated that structural modifications could enhance antiviral potency while reducing toxicity .

- Enzyme Inhibition Research : Research has shown that modifications of acetamides can lead to effective inhibitors of IMPDH, with implications for treating viral infections .

作用机制

The mechanism of action of 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl and amino groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Structural and Functional Group Analysis

The biological activity of acetamide derivatives is highly influenced by substituents on the phenyl rings and the nature of the linker (e.g., sulfanyl, sulfonyl). Below is a comparative analysis of key analogs:

Key Comparative Insights

Role of Sulfanyl vs. Sulfanyl groups (e.g., target compound, compound 2a ) provide thioether linkages, which may improve membrane permeability due to moderate hydrophobicity.

Impact of Chlorophenyl Substitution :

- The 2-chlorophenyl group in the target compound increases lipophilicity, likely favoring interactions with hydrophobic pockets in enzymes or receptors. This aligns with findings for compound 13 , where a chloro substituent improved 17β-HSD2 inhibition.

Amino Group Contributions: The 2-aminophenyl group in the target compound may facilitate hydrogen bonding with biological targets, a feature absent in non-amino analogs like compound 2a .

Anticancer vs. Antimicrobial Activity :

- Quinazoline-sulfonyl derivatives (e.g., compound 38 ) show broad anticancer activity, likely due to their bulky, planar structures intercalating with DNA or inhibiting kinases.

- Simpler sulfanyl-acetamides (e.g., compound in ) prioritize antimicrobial effects, suggesting that smaller substituents favor targeting bacterial enzymes.

生物活性

2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide is an organic compound with the molecular formula C14H13ClN2OS. This compound features an acetamide functional group, an amino group, and a phenylsulfanyl moiety, which contribute to its potential biological activities. Recent studies have indicated its promise in medicinal chemistry, particularly for antimicrobial and anticancer applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group interacts with hydrophobic regions. This dual interaction mechanism enhances the compound's ability to modulate enzyme activity and receptor interactions, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the amino and sulfanyl groups is believed to enhance their efficacy against a range of microbial pathogens. Studies have shown that modifications in the structure can lead to increased activity against resistant strains.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inducing apoptosis (programmed cell death) in cancer cells. For instance, derivatives of similar structures have demonstrated significant cytotoxicity against A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT116 (colon cancer) cell lines .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 11 | Induction of late apoptosis |

| MiaPaCa-2 | 10 | Cell cycle arrest in G0/G1 phase |

| HCT116 | 9 | Apoptosis and necrosis induction |

Case Studies

Several case studies have been conducted to explore the biological activity of similar compounds:

- Study on Hsp70 Inhibitors : Research focused on inhibitors that target the heat shock protein Hsp70 revealed that compounds with structural similarities to this compound could effectively inhibit cancer cell growth through a mechanism involving apoptosis induction and cell cycle arrest .

- Novel Tetracyclic Azaphenothiazines : A study on azaphenothiazines indicated that modifications in the structure led to significant pro-apoptotic activity in various cancer cell lines, reinforcing the potential of similar compounds in anticancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in substituents on the phenyl rings significantly affect biological activity. For example, compounds with methoxy or hydroxy substitutions exhibited different solubility properties and varying degrees of potency against cancer cells. This suggests that optimizing substituents can enhance therapeutic efficacy.

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-Methoxyphenyl)-2-(aminophenylsulfanyl)acetamide | Methoxy group instead of chloro | Potential anti-inflammatory activity |

| N-(2-Hydroxy-5-chlorophenyl)-thiophenylacetamide | Hydroxy group present | Distinct solubility properties |

| 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide | Different methoxy substitution | Variations in torsion angles affecting biological activity |

常见问题

Q. What synthetic methodologies are commonly employed to prepare 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 2-chloro-N-(2-chloro-phenyl)acetamide can react with 2-aminothiophenol in the presence of a base (e.g., NaH) in anhydrous solvents like diethyl ether. Reaction progress is monitored via TLC, and purification involves filtration and solvent evaporation under reduced pressure . Alternative routes use coupling agents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate carboxylic acid intermediates, followed by amide bond formation with aromatic amines .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- 1H/13C NMR : Confirm the presence of the chloro-phenyl group (δ ~7.3–7.5 ppm for aromatic protons) and acetamide moiety (δ ~2.1 ppm for CH3, δ ~170 ppm for carbonyl carbon). The amino-phenylsulfanyl group shows distinct NH2 proton signals (δ ~5.5–6.0 ppm) .

- FTIR : Look for N–H stretches (~3300 cm⁻¹ for amide and amine groups) and C=O stretches (~1650 cm⁻¹ for acetamide) .

- X-ray crystallography : Resolve bond lengths (e.g., C–S bond ~1.75–1.80 Å) and dihedral angles between aromatic rings to validate stereochemistry .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving TBTU for higher yields of the target compound?

- Temperature control : Maintain reactions at 0–5°C during TBTU addition to minimize side reactions (e.g., epimerization or hydrolysis) .

- Stoichiometry : Use a 1.5:1 molar ratio of TBTU to the carboxylic acid to ensure complete activation.

- Solvent selection : Anhydrous DCM or DMF enhances coupling efficiency by stabilizing reactive intermediates .

- Post-reaction workup : Quench with dilute HCl to remove excess base, followed by sodium bicarbonate washes to isolate the neutral product .

Q. How can contradictions between experimental and computational structural data (e.g., bond angles, torsion angles) be resolved?

- Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries (e.g., using Gaussian or ORCA software). Discrepancies >0.05 Å may indicate crystal packing effects .

- Hirshfeld surface analysis : Identify intermolecular interactions (e.g., H-bonding, π–π stacking) that distort molecular geometry in the solid state .

- Refinement protocols : Use SHELXL for high-resolution XRD data to refine thermal parameters and occupancy factors, reducing model bias .

Q. What strategies are effective in evaluating the compound’s bioactivity, such as antimicrobial or antiviral potential?

- In vitro assays : Perform MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth dilution methods. Include positive controls (e.g., ciprofloxacin) .

- Molecular docking : Simulate binding interactions with target proteins (e.g., SARS-CoV-2 Mpro) using AutoDock Vina. Prioritize residues with high docking scores (e.g., His41, Cys145) for mutagenesis studies .

- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Data Analysis and Interpretation

Q. How should researchers address inconsistent NMR or mass spectrometry data during characterization?

- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials or hydrolysis derivatives). Adjust reaction time or stoichiometry to minimize impurities .

- Deuterated solvent effects : Ensure complete dissolution in DMSO-d6 or CDCl3 to avoid signal splitting from residual protons .

- High-resolution MS : Validate molecular ion peaks ([M+H]⁺/[M–H]⁻) with theoretical m/z values (e.g., ±0.001 Da tolerance) .

Q. What computational tools are recommended for modeling the compound’s electronic properties (e.g., HOMO-LUMO gaps, MESP maps)?

- DFT calculations : Use B3LYP/6-311++G(d,p) basis sets in Gaussian to compute frontier molecular orbitals. HOMO-LUMO gaps <4 eV suggest potential reactivity .

- MESP mapping : Visualize electron-rich regions (e.g., amino and sulfur groups) to predict nucleophilic attack sites .

- Molecular dynamics : Simulate solvation effects in water or lipid bilayers using GROMACS to assess membrane permeability .

Experimental Design Considerations

Q. What precautions are necessary when handling reactive intermediates (e.g., 2-aminothiophenol) during synthesis?

- Air-sensitive conditions : Conduct reactions under nitrogen/argon to prevent oxidation of thiol groups to disulfides .

- Toxic byproducts : Use fume hoods and PPE (gloves, goggles) when working with chloroacetamide derivatives, which are irritants .

- Waste disposal : Neutralize acidic/basic filtrates before disposal to comply with institutional safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。